N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core fused with a 3-methyl-2-oxo-2,3-dihydro moiety. The molecule is further substituted with a 4-methoxyphenylcyclopentylmethyl group, imparting steric bulk and lipophilicity. Crystallographic characterization of such compounds typically employs tools like SHELX and ORTEP-3 , which are critical for resolving complex stereochemistry and bonding patterns.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-23-18-13-17(9-10-19(18)28-20(23)24)29(25,26)22-14-21(11-3-4-12-21)15-5-7-16(27-2)8-6-15/h5-10,13,22H,3-4,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBMTUOFPXNFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 416.5 g/mol. Its structure features a benzo[d]oxazole core, which is known for various biological activities, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and sulfonation processes. Specific synthetic pathways have been detailed in various studies, highlighting the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]oxazole compounds exhibit substantial antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. In a study by Dhumal et al. (2016), compounds featuring the 1,3,4-oxadiazole ring demonstrated significant inhibition against M. bovis BCG .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N1 | Antitubercular | 0.31 |
| N2 | Antibacterial | 0.003 |
| N3 | Antifungal | 0.125 |
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Studies have indicated that benzo[d]oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, research has shown that certain structural modifications can enhance the cytotoxicity against various cancer cell lines.
The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival. Molecular docking studies suggest strong binding affinity to targets such as mycobacterial enoyl reductase (InhA), which is essential for fatty acid biosynthesis in bacteria .
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Antitubercular Screening : In a comparative study, various derivatives were screened for their antitubercular properties against drug-resistant strains of M. tuberculosis. The most active compounds showed MIC values significantly lower than traditional treatments .
- Cytotoxicity Assays : In vitro assays demonstrated that certain structural analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares functional and structural motifs with several classes of sulfonamides, heterocycles, and aryl-substituted derivatives.
Functional Group Analysis
Key Structural Features :
- Benzo[d]oxazole sulfonamide core : This moiety is analogous to pesticidal sulfonamides (e.g., acifluorfen and halosafen in ), which share a nitro-substituted aromatic ring but lack the oxazole ring .
- Cyclopentylmethyl-4-methoxyphenyl group: Similar bulky substituents are seen in triticonazole and metconazole (), where cyclopentanol derivatives enhance antifungal activity .
- 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole : This motif is distinct from pyrazole-carboxamide derivatives (e.g., 3,5-AB-CHMFUPPYCA in ), which prioritize carboxamide linkages over sulfonamide groups .
Comparative Table :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
